N-cyanopiperidine-1-carboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-cyanopiperidine-1-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-6-10-7(9)11-4-2-1-3-5-11/h1-5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKSWZRZWNGNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480497 | |
| Record name | 1-Piperidinecarboximidamide, N-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34678-35-8 | |
| Record name | 1-Piperidinecarboximidamide, N-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Advanced Synthetic Strategies
Established Routes for N-cyanopiperidine-1-carboximidamide and Analogues
The construction of the this compound core can be approached through several established synthetic pathways. These methods often involve the stepwise assembly of the target molecule, leveraging the reactivity of piperidine (B6355638) and cyanamide-based reagents.
Approaches Involving Piperidine-1-carboximidamide (B1295648) Scaffolds
A primary strategy for the synthesis of this compound involves the direct N-cyanation of a piperidine-1-carboximidamide precursor. This approach is contingent on the availability of piperidine-1-carboximidamide, which itself can be synthesized through various methods. The subsequent cyanation step introduces the cyano group onto the terminal nitrogen of the carboximidamide moiety.
The most common reagent for such N-cyanation reactions is the highly toxic cyanogen (B1215507) bromide (BrCN) nih.gov. The reaction typically proceeds via nucleophilic attack of the terminal amine of the carboximidamide on the electrophilic carbon of cyanogen bromide, leading to the formation of the N-cyano derivative and hydrogen bromide as a byproduct. While effective, the hazardous nature of cyanogen bromide has prompted the development of safer cyanating agents nih.gov.
Alternative, less hazardous cyanating agents that could potentially be employed for the N-cyanation of piperidine-1-carboximidamide include trichloroacetonitrile (B146778) nih.govajchem-a.com. This reagent offers a safer alternative to cyanogen bromide for the N-cyanation of secondary amines and could likely be adapted for the cyanation of the carboximidamide.
Table 1: Potential Cyanating Agents for Piperidine-1-carboximidamide
| Cyanating Agent | Key Features |
| Cyanogen Bromide (BrCN) | Highly effective but also highly toxic nih.gov. |
| Trichloroacetonitrile (Cl₃CCN) | Inexpensive and safer alternative to BrCN nih.govajchem-a.com. |
Utilization of Cyano-Transfer Reagents in Piperidine Functionalization
The direct introduction of a cyano group onto the piperidine nitrogen can be achieved using various cyano-transfer reagents. This method would generate a piperidine-1-carbonitrile (1-cyanopiperidine) intermediate, which would then require further elaboration to form the carboximidamide functionality.
A variety of electrophilic cyanating agents have been developed to mitigate the risks associated with cyanogen bromide. These include reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be used for the electrophilic cyanation of various nucleophiles nih.gov. The reaction of piperidine with such a reagent would yield piperidine-1-carbonitrile.
More recent advancements have introduced even safer and more versatile cyanating agents. For instance, a one-pot N-cyanation of secondary amines using trichloroacetonitrile has been developed, offering good yields and a broad substrate scope nih.govajchem-a.com. This method demonstrates the feasibility of directly cyanating the piperidine nitrogen to form the crucial cyanopiperidine intermediate.
Multicomponent Reaction Strategies for N-cyano-carboximidamide Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While a direct three-component reaction of piperidine, a cyanide source, and an amine to form this compound is not explicitly documented, related MCRs provide a conceptual framework for such a synthesis.
One notable example is the Biginelli-type reaction, which has been adapted to synthesize 4-aryl-2-cyanoimino-3,4-dihydropyrimidine systems. This reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and cyanamide (B42294), showcasing the ability of cyanamide to participate in MCRs to form N-cyanoguanidine-containing heterocycles researchgate.net. This suggests the possibility of designing a novel MCR where piperidine, a source of the "C=N" unit, and a cyanamide equivalent could potentially assemble to form the desired product.
The development of a three-component reaction for the synthesis of cyclic carbamimidates using a gold(I) catalyst from imines, terminal alkynes, and sulfonylisocyanates further illustrates the power of MCRs in constructing related functionalities rsc.org. Although this specific reaction does not yield an N-cyano group, it highlights the potential for catalytic multicomponent strategies in this area.
Precursor Synthesis and Intermediate Derivatization
The synthesis of this compound can also be approached through the preparation and subsequent derivatization of key intermediates. This section details the synthesis of cyanopiperidine and piperidine-substituted cyanamidine precursors.
Preparation of Cyanopiperidine Intermediates from Carboxamides
A well-documented method for the synthesis of 4-cyanopiperidine (B19701) involves the dehydration of the corresponding carboxamide, isonipecotamide (B28982) (piperidine-4-carboxamide). This transformation can be achieved using various dehydrating agents.
A common method involves the use of phosphorus oxychloride (POCl₃) nih.gov. However, this method can be harsh. An alternative and often higher-yielding method employs thionyl chloride (SOCl₂) in the presence of a formamide, such as dibutylformamide researchgate.net. This process converts the primary amide of isonipecotamide into a nitrile, yielding 4-cyanopiperidine hydrochloride in good yield and purity researchgate.net. The reaction is typically carried out in a suitable solvent like n-propyl acetate (B1210297) or toluene (B28343) researchgate.net.
Table 2: Dehydration of Isonipecotamide to 4-Cyanopiperidine
| Reagent System | Typical Yield | Reference |
| Thionyl chloride / Dibutylformamide | ~80% | researchgate.net |
| Phosphorus oxychloride | Lower yields reported | nih.gov |
Derivatization of Piperidine-Substituted Cyanamidines
The synthesis of this compound can also be envisioned through the derivatization of a piperidine-substituted cyanamide. In this approach, a piperidine ring is attached to a cyanamide backbone, which is then further reacted to form the carboximidamide.
For instance, piperazine, a related cyclic diamine, has been reacted with N-aryl-N'-cyanoguanidines in methanol (B129727) at elevated temperatures under microwave irradiation to afford N-cyanoguanidine-piperazine derivatives. This demonstrates the feasibility of coupling a cyclic amine with a cyanoguanidine scaffold. A similar strategy could potentially be adapted for piperidine.
The addition of an amine to a cyanoguanidine is a fundamental reaction in the synthesis of biguanides and related structures. This reaction can be catalyzed by copper salts or can occur by heating the amine hydrochloride with the cyanoguanidine derivative researchgate.net. These established methods for forming substituted guanidines from cyanamides provide a basis for exploring the derivatization of a piperidine-substituted cyanamide to the target carboximidamide.
Catalytic Methods in this compound Synthesis
The synthesis of this compound and its derivatives is significantly enhanced by various catalytic methods. These approaches offer efficient and selective routes to the core structure and its functionalized analogues. Transition metal catalysis, in particular, has been pivotal in developing synthetic pathways that are both atom-economical and versatile.
Copper(I)-Catalyzed Coupling Reactions for Aryl Guanidines
The guanidine (B92328) functional group is a key structural motif in many biologically active compounds. psu.edu Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl guanidines. psu.edunih.gov These methods are highly relevant for the arylation of the guanidine moiety within this compound derivatives.
A notable approach involves the copper(I)-catalyzed reaction of N-substituted cyanamides with amines. psu.eduresearchgate.net In a process that could be adapted for derivatives of this compound, a mixture of an N-arylcyanamide and an amine is treated with a copper(I) iodide catalyst and a suitable ligand, such as Xantphos, in a solvent like DMF at elevated temperatures. psu.edu The copper(I) salt is believed to act as a Lewis acid, activating the cyano group and facilitating the nucleophilic addition of the amine. psu.edu
Another significant strategy is the direct C-N cross-coupling of guanidines with aryl halides. nih.gov Research has demonstrated that a catalyst system comprising copper(I) iodide (CuI) and a ligand like N,N'-dimethylethylenediamine is effective for the amination of aryl halides with guanidine. nih.gov This methodology could be applied to couple an aryl group to the this compound scaffold. For instance, a copper-catalyzed reaction between guanidine nitrate (B79036) and various aryl iodides has been developed, providing a straightforward procedure for diarylation. nih.gov
The following table summarizes representative conditions for copper-catalyzed guanidine synthesis, which could be conceptually applied to the synthesis of aryl derivatives of this compound.
Table 1: Representative Conditions for Copper-Catalyzed Guanidine Synthesis
| Catalyst System | Reactants | Solvent | Key Features | Reference |
| CuI / Xantphos | N-arylcyanamide, Amine | DMF | Provides N,N'-disubstituted guanidines. | psu.edu |
| CuI / N,N-diethylsalicylamide | Guanidine nitrate, Aryl iodide | Not specified | Simple diarylation procedure. | nih.gov |
| CuI / N,N'-dimethylethylenediamine | Guanidine, Aryl halide | Not specified | Efficient for amination of aryl halides. | nih.gov |
Palladium(II)-Catalyzed Addition Reactions for Amidines
Palladium-catalyzed reactions are fundamental in modern organic chemistry for forming carbon-carbon and carbon-nitrogen bonds. diva-portal.org The synthesis of the amidine (carboximidamide) functional group, a core component of the target molecule, can be effectively achieved through palladium(II)-catalyzed addition reactions. diva-portal.orgnih.govresearchgate.net
One prominent strategy involves the palladium(II)-catalyzed addition to cyanamides. diva-portal.org In this approach, cyanamides serve as substrates for the insertion of an aryl group, leading to the formation of aryl amidines. The reaction can utilize aryltrifluoroborates as the arylating agent and has been shown to be successful for a range of substituted cyanamides. diva-portal.org An alternative method generates the required aryl-palladium intermediate through the decarboxylation of aryl carboxylic acids, although this has been found to be more limited in scope. diva-portal.org
Another powerful technique is the palladium-catalyzed insertion of isocyanides. nih.govresearchgate.net This reaction is analogous to the well-established aminocarbonylation reactions. researchgate.net In a typical procedure, an aryl halide (such as para-substituted iodobenzenes) is reacted with an isocyanide (e.g., tert-butyl isocyanide) and a nucleophile like piperidine in the presence of a palladium-diphosphine catalyst. nih.govresearchgate.net This can result in either a single or double insertion of the isocyanide, yielding amidines and ketimine-amidines, respectively. nih.gov The efficiency of the catalyst can be linked to its electronic properties, with a more negative partial charge on the palladium atom leading to higher conversion rates. researchgate.net
A three-component reaction catalyzed by palladium has also been developed, which rapidly constructs the amidine framework from N-tosyl hydrazones, aryl isocyanides, and amines. rsc.org
Table 2: Palladium-Catalyzed Amidine Synthesis via Isocyanide Insertion
| Aryl Halide (Substituent) | Isocyanide | Nucleophile | Catalyst | Product Type | Reference |
| 4-Iodoanisole | tert-Butyl isocyanide | Piperidine | PdCl₂ / dppf | Amidine & Ketimine-amidine | nih.gov |
| 4-Iodotoluene | tert-Butyl isocyanide | Piperidine | PdCl₂ / dppf | Amidine & Ketimine-amidine | nih.gov |
| 1-Iodo-4-nitrobenzene | tert-Butyl isocyanide | Piperidine | PdCl₂ / dppf | Amidine & Ketimine-amidine | nih.gov |
dppf = 1,1′-bis(diphenylphosphino)ferrocene
Development of Transition Metal-Catalyzed Cyanopiperidine Formation
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its synthesis via transition metal catalysis offers significant advantages in terms of efficiency and control. nih.gov The formation of the 4-cyanopiperidine core, the precursor to this compound, can be envisioned through several catalytic strategies.
A primary method for piperidine synthesis is the hydrogenation of pyridine (B92270) derivatives, a reaction often facilitated by transition metal catalysts under various conditions. nih.gov Furthermore, transition metal-catalyzed C-H amination has emerged as an atom-economical alternative to traditional cross-coupling reactions for constructing C-N bonds. nih.gov Rhodium and iridium catalysts, for example, have been successfully used for the direct amination of C(sp²)–H bonds using organic azides as the nitrogen source. nih.gov
Cyclization reactions are also a key strategy. For instance, a hydrogen borrowing [5 + 1] annulation method catalyzed by iridium(III) allows for the stereoselective synthesis of substituted piperidines from amino alcohols. nih.gov This process involves two sequential cascades of oxidation, amination, and reduction. nih.gov Additionally, radical stereoselective cyclization of 1,6-enynes can be initiated to form the piperidine ring. nih.gov The activation of inert C-CN bonds by transition metals is another area of research that could lead to novel synthetic routes for cyanopiperidines. researchgate.net
Stereoselective Synthesis of this compound Derivatives
Achieving stereocontrol in the synthesis of substituted piperidines is crucial for developing specific therapeutic agents. Several methods for the stereoselective synthesis of the piperidine ring can be applied to produce chiral derivatives of this compound.
Stereoselective hydrogenation of substituted pyridines or unsaturated piperidinones is a common approach. For example, the hydrogenation of unsaturated piperidinones followed by the reduction of the lactam group can lead to cis-configured 2,4-disubstituted piperidines. nih.gov The choice of catalyst and conditions is critical to achieving high diastereoselectivity.
Asymmetric cyclization reactions also provide access to enantiomerically enriched piperidines. Chiral catalysts can be employed to direct the formation of specific stereoisomers during ring closure. For example, a method involving a chiral magnesium biphosphate catalyst has been used for the double C-H functionalization/cyclization of 1,3-ene-dienes to form cyclic systems with controlled stereochemistry. nih.gov The synthesis of piperidines through the intramolecular reductive hydroamination/cyclization of alkynes also presents opportunities for stereocontrol. nih.gov
The synthesis of complex, fused piperidine systems often requires highly stereoselective steps. For instance, the synthesis of oxazolidinonyl-fused piperidines has been achieved through multi-step sequences that carefully control the stereochemistry at each stage. researchgate.net These advanced strategies highlight the potential for creating structurally complex and stereochemically defined derivatives of this compound.
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways of the Carboximidamide Functionality
The carboximidamide functionality, also known as a guanidine (B92328) group, is a key feature of N-cyanopiperidine-1-carboximidamide. This group can participate in a variety of reactions, largely dictated by the nature of the reactants and the reaction conditions.
One of the primary reaction pathways involves the addition of amines to the cyanoguanidine precursor to form biguanides. This reaction is a direct and atom-economical approach to synthesizing N1-substituted biguanides. beilstein-journals.org The process is often facilitated by the use of copper salts, which activate the cyanoguanidine for nucleophilic attack. beilstein-journals.org Alternatively, the reaction can be carried out by direct fusion of the cyanoguanidine with amine hydrochlorides or by heating the components in an alcoholic solvent. beilstein-journals.org
The general mechanism for the formation of biguanides from cyanoguanidines involves the nucleophilic attack of an amine on the cyano group, leading to the formation of a C-N bond and subsequent rearrangement to the biguanide (B1667054) structure. The reactivity of the cyanoguanidine can be enhanced by the presence of a copper salt, which coordinates to the nitrogen atoms and increases the electrophilicity of the cyano carbon.
Role of the Cyano Group in Electrophilic and Nucleophilic Reactions
The cyano group (C≡N) in this compound plays a crucial role in its reactivity. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity is similar to that of a carbonyl group. libretexts.org
Nucleophilic Reactions:
Hydrolysis: The cyano group can be hydrolyzed under acidic conditions to form a carboxylic acid, proceeding through an amide intermediate. libretexts.org
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This reaction proceeds through the formation of an imine anion. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents can attack the electrophilic carbon of the nitrile to form an imine salt, which can then be hydrolyzed to a ketone. libretexts.org
Electrophilic Nature:
Intramolecular Cyclization Reactions Involving this compound Moieties
This compound and its derivatives can undergo intramolecular cyclization reactions to form various heterocyclic systems. These reactions are often driven by the strategic placement of reactive functional groups within the molecule.
A notable example is the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines to synthesize thiadiazine 1-oxides. nih.gov In this process, the N-cyano group is hydrolyzed to an N-urea sulfoximine, which then undergoes further hydrolysis to an NH-sulfoximine. nih.gov This intermediate then cyclizes intramolecularly to form the thiadiazine 1-oxide ring system. nih.gov This one-pot protocol provides an efficient route to these biologically interesting heterocyclic frameworks. nih.gov
Palladium-Catalyzed C-N Coupling and C-H Activation Mechanisms
Palladium-catalyzed reactions are powerful tools in organic synthesis, and they can be applied to molecules containing the this compound scaffold.
C-N Coupling Reactions:
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used to form C-N bonds between aryl halides and amines. semanticscholar.orgnih.govresearchgate.netrsc.orgnih.gov These reactions are crucial for the synthesis of a vast array of compounds, including pharmaceuticals and materials. nih.govrsc.org The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov
C-H Activation:
Palladium-catalyzed C-H activation is a strategy for the direct functionalization of C-H bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, leading to more efficient syntheses. nih.gov In the context of this compound, a directing group on the molecule can coordinate to the palladium catalyst, bringing it into proximity of a specific C-H bond for activation. nih.gov This can lead to the formation of new C-C or C-heteroatom bonds. organic-chemistry.org The mechanism typically involves the formation of a cyclopalladated intermediate. nih.gov
Base-Mediated Transformations and Rearrangements
The presence of acidic protons and reactive functional groups in this compound and its derivatives allows for base-mediated transformations and rearrangements. While specific examples for this compound are not extensively detailed in the provided search results, general principles of base-mediated reactions can be applied.
In the synthesis of cyanamides, bases are used in conjunction with reagents like trichloroacetonitrile (B146778) to facilitate the cyanation of amines. cardiff.ac.uk
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Elucidation of Proton (¹H) and Carbon (¹³C) Chemical Environments
The ¹H NMR spectrum of N-cyanopiperidine-1-carboximidamide is expected to reveal distinct signals corresponding to the protons of the piperidine (B6355638) ring and the carboximidamide group. The piperidine ring protons typically appear as a series of multiplets. chemicalbook.com The protons on the carbons adjacent to the nitrogen (C2 and C6, α-protons) would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom, likely appearing in the range of 3.0-3.5 ppm. rsc.org The protons on the carbons further from the nitrogen (C3, C4, C5) would appear further upfield, typically in the 1.5-2.0 ppm region. chemicalbook.com The protons attached to the nitrogens of the carboximidamide group would be expected to appear as broad signals, the chemical shift of which can be highly dependent on solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. For this compound, distinct signals would be anticipated for the piperidine ring carbons, the carboximidamide carbon, and the nitrile carbon. The carbons of the piperidine ring adjacent to the nitrogen (C2, C6) are expected around 45-55 ppm. spectrabase.comresearchgate.net The C4 carbon would be found around 25 ppm, and the C3/C5 carbons around 27 ppm. chemicalbook.com The carboximidamide carbon (C=N) would appear significantly downfield, potentially in the 155-165 ppm range, while the nitrile carbon (C≡N) is typically observed around 115-125 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Piperidine C2/C6 | ~3.0-3.5 (m) | ~45-55 |
| Piperidine C3/C5 | ~1.5-2.0 (m) | ~27 |
| Piperidine C4 | ~1.5-2.0 (m) | ~25 |
| Carboximidamide (NH) | Variable (broad) | N/A |
| Carboximidamide (C=N) | N/A | ~155-165 |
| Nitrile (C≡N) | N/A | ~115-125 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Application of Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical Analysis
Two-dimensional (2D) NMR techniques are indispensable for confirming structural assignments and elucidating stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for determining the through-space proximity of protons. libretexts.orglibretexts.org For this compound, a NOESY experiment would confirm the chair conformation of the piperidine ring, which is the most stable arrangement. nih.gov Cross-peaks would be observed between axial and equatorial protons on the same carbon, as well as between axial protons on different carbons that are close in space (e.g., 1,3-diaxial interactions). researchgate.net This analysis provides definitive proof of the relative stereochemistry of the piperidine ring substituents. libretexts.org
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) in Reaction Monitoring and Product Confirmation
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. rsc.org In the positive ion mode, this compound (C₇H₁₁N₅) would be expected to show a prominent signal for the protonated molecule [M+H]⁺. The exact mass of this ion can be calculated and compared to the experimentally observed value to confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments involve selecting the [M+H]⁺ ion and subjecting it to fragmentation, which provides valuable structural information. youtube.com The fragmentation of the guanidine (B92328) moiety is a known process and would likely involve characteristic losses. nih.govresearchgate.net
Table 2: Predicted ESI-MS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₇H₁₂N₅]⁺ | 166.1138 |
| [M+Na]⁺ | [C₇H₁₁N₅Na]⁺ | 188.0957 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. researchgate.net This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.netnih.gov For this compound, a successful crystallographic analysis would confirm the connectivity of the atoms and the conformation of the piperidine ring (e.g., chair conformation). nih.gov It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.com
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. chemaxon.com The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. chemcollective.org For this compound (C₇H₁₁N₅), this analysis serves as a crucial validation of the compound's stoichiometry and purity. researchgate.netstackexchange.com
Table 3: Theoretical Elemental Composition of this compound (C₇H₁₁N₅)
| Element | Mass Percentage (%) |
|---|---|
| Carbon (C) | 50.89 |
| Hydrogen (H) | 6.71 |
| Nitrogen (N) | 42.39 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a important method for investigating the mechanisms of organic reactions. For compounds structurally related to N-cyanopiperidine-1-carboximidamide, such as guanidine (B92328) derivatives, DFT calculations have been successfully employed to rationalize reaction pathways. mdpi.comresearchgate.net Common functionals like B3LYP and M06-2X are often used to model these reactions. mdpi.comresearchgate.netnih.gov
For instance, in reactions involving guanidinium (B1211019) salts, DFT has been used to study tandem aza-Michael addition/intramolecular cyclization reactions. mdpi.comresearchgate.net These calculations help in understanding the structural diversity of the products by analyzing the concurrent formation of different tautomers. mdpi.comresearchgate.net The proposed mechanisms are typically investigated by calculating the corresponding transition state (TS) structures and the Gibbs free energies of the reactions along the proposed pathways. mdpi.com
In the context of this compound, which contains a guanidine-like moiety, DFT could be used to explore its reactivity in similar addition and cyclization reactions. The calculations would likely involve identifying the most stable tautomers of the molecule and then modeling their reaction with various electrophiles. The computed energy profiles would reveal the most favorable reaction channels.
A generalized reaction mechanism that could be investigated for a guanidine derivative using DFT is the aza-Michael addition. mdpi.com The process typically involves the nucleophilic attack of the guanidine nitrogen on an activated double bond, followed by subsequent steps.
A hypothetical reaction pathway for a guanidine derivative is presented in Table 1.
Table 1: Hypothetical Reaction Pathway Steps for a Guanidine Derivative
| Step | Description |
| 1 | Deprotonation of the guanidinium salt to form neutral guanidine tautomers. |
| 2 | Nucleophilic attack of a guanidine tautomer on an electrophile (e.g., dimethyl acetylenedicarboxylate) to form an intermediate. |
| 3 | Intramolecular cyclization of the intermediate. |
| 4 | Elimination of a small molecule (e.g., methanol) to yield the final product. |
This table is illustrative and based on general mechanisms studied for related guanidine compounds.
Elucidating Reaction Energetics and Transition States
A key aspect of computational reaction mechanism studies is the elucidation of reaction energetics and the characterization of transition states. DFT calculations provide estimates of the activation energies (energy barriers) and reaction energies, which determine the kinetics and thermodynamics of a reaction. mdpi.com
The stability of different potential products can also be compared. For instance, the formation of five-membered rings upon intramolecular cyclization is highly favored for acyclic guanidines. researchgate.net The accuracy of different DFT functionals in predicting product ratios can be benchmarked against experimental data. mdpi.comresearchgate.net In one study, the M08-HX functional provided the best agreement with experimental product ratios for a reaction involving guanidinium salts. mdpi.comresearchgate.net
An illustrative comparison of relative Gibbs energies for a hypothetical reaction is shown in Table 2.
Table 2: Illustrative Relative Gibbs Energies for a Reaction Pathway
| Stationary Point | B3LYP (kcal/mol) | M06-2X (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +25.3 | +22.1 |
| Intermediate | +5.7 | +8.2 |
| Transition State 2 | +15.9 | +13.5 |
| Products | -30.1 | -35.4 |
This data is hypothetical and intended to illustrate the type of information obtained from DFT calculations on reaction energetics.
Conformational Analysis of the Piperidine (B6355638) Ring and Cyanamidine Group
The three-dimensional structure of this compound is influenced by the conformational preferences of the piperidine ring and the orientation of the this compound group. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair conformations and potentially lead to the adoption of boat or twist-boat conformations.
Computational methods are invaluable for studying these conformational preferences. For substituted piperidines, DFT calculations can be used to determine the relative energies of different conformers. rsc.org For example, a DFT study on cyclopentadiene-substituted piperidine derivatives investigated the influence of the anomeric effect on the ring conformation. rsc.org
A qualitative summary of expected conformational features is provided in Table 3.
Table 3: Expected Conformational Features of this compound
| Molecular Fragment | Expected Conformation(s) | Influencing Factors |
| Piperidine Ring | Predominantly chair conformation | Steric interactions of the cyanamidine group, potential for anomeric effects. |
| Cyanamidine Group | Planar or near-planar geometry | Resonance stabilization, steric hindrance with the piperidine ring. |
| Overall Molecule | The relative orientation of the cyanamidine group with respect to the piperidine ring will be determined by a balance of steric and electronic effects. | Hydrogen bonding (intramolecular), dipole-dipole interactions. |
This table is based on general principles of conformational analysis for piperidine and guanidine-like structures.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
DFT calculations are widely used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. nih.govyoutube.com These predictions can be a powerful tool for structure elucidation and for validating the results of experimental measurements.
For NMR spectroscopy, the GIAO (Gauge-Independent Atomic Orbital) method is commonly employed within a DFT framework to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of the predicted shifts depends on several factors, including the choice of DFT functional, the basis set, and the treatment of solvent effects. nih.govyoutube.com Recent advancements have shown that machine learning approaches can be used to correct DFT-computed NMR chemical shifts, leading to higher accuracy. nih.gov
In a study on cyclic uridine (B1682114) monophosphate, DFT methods were used to calculate 1H and 13C chemical shifts and various spin-spin coupling constants. nih.gov The results showed that the spectra of this polar, flexible molecule in aqueous solution could be predicted with a high level of accuracy. nih.gov Similar methodologies could be applied to this compound to predict its NMR spectrum, which would be invaluable for its characterization.
An illustrative comparison of experimental and calculated 13C NMR chemical shifts for a related heterocyclic compound is presented in Table 4.
Table 4: Illustrative Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
| C1 | 155.2 | 156.0 | +0.8 |
| C2 | 110.5 | 111.2 | +0.7 |
| C3 | 45.8 | 46.5 | +0.7 |
| C4 | 25.1 | 25.9 | +0.8 |
| C5 | 45.8 | 46.5 | +0.7 |
This data is hypothetical and serves to illustrate the typical agreement between experimental and calculated NMR data for organic molecules.
Applications in Advanced Organic Synthesis and Medicinal Chemistry
N-cyanopiperidine-1-carboximidamide as a Building Block in Heterocyclic Synthesis
The reactivity of the cyanoguanidine group makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems. This is of significant interest as these structural motifs are prevalent in many pharmaceuticals and natural products.
The cyanoguanidine functional group is a key synthon for the creation of more elaborate guanidine-containing structures, such as biguanides and other guanidine (B92328) derivatives. The general strategy involves the addition of a nucleophile, typically an amine, to the cyano group of a substituted cyanoguanidine. nih.govbeilstein-journals.org This reaction pathway is highly atom-economical and can be facilitated by heating or with the use of catalysts like copper salts. nih.gov
For this compound, this reaction can be envisioned to produce a variety of N¹,N¹-disubstituted-N⁵-substituted biguanides, which are themselves important pharmacophores. The synthesis of these complex guanidine structures is a cornerstone of medicinal chemistry, as seen in the development of drugs like the antidiabetic agent metformin. nih.gov The piperidine (B6355638) moiety in this compound can confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the resulting complex guanidine structures. The synthesis of cyclic guanidine-containing natural products, many of which exhibit potent biological activities, further underscores the importance of developing synthetic methods for these complex structures. nih.gov
Table 1: General Approaches to Biguanide (B1667054) Synthesis from Cyanoguanidines
| Pathway | Reactants | Conditions | Product Type | Reference |
| Amine Addition | This compound + Amine (R-NH₂) | Heat, or Copper Salt Catalyst | N¹,N¹-(pentamethylene)-N⁵-substituted biguanide | nih.gov |
| Direct Fusion | This compound + Amine Hydrochloride | High Temperature (180-200 °C) | N¹,N¹-(pentamethylene)-N⁵-substituted biguanide hydrochloride | nih.gov |
A significant application of this compound and its derivatives is in the synthesis of fused nitrogen heterocycles. A notable example is the preparation of 1-cyanobenzimidazoles. beilstein-journals.orggoogle.com In a documented synthesis, a related precursor, N'-(2-Iodophenyl)-N-cyanopiperidine-1-carboximidamide, undergoes an intramolecular C-N coupling reaction catalyzed by copper(I) iodide (CuI) with 2,2'-biimidazole (B1206591) as a ligand. beilstein-journals.orggoogle.com
This reaction proceeds under relatively mild conditions to afford the corresponding 2-(piperidin-1-yl)-1H-benzo[d]imidazole-1-carbonitrile in good yield. beilstein-journals.org The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. beilstein-journals.orggoogle.com This synthetic route provides an efficient method to access novel benzimidazole derivatives functionalized with a piperidine group at the 2-position and a cyano group at the 1-position, which can be further elaborated. The requisite aryl guanidine precursors for this cyclization are readily prepared from the condensation of dimethyl N-cyanodithioiminocarbonate with an o-haloaniline, followed by reaction with a secondary amine like piperidine. beilstein-journals.orggoogle.com
Table 2: Synthesis of 2-(Piperidin-1-yl)-1H-benzo[d]imidazole-1-carbonitrile
| Step | Reactants | Reagents & Conditions | Intermediate/Product | Reference |
| 1 | Dimethyl N-cyanodithioiminocarbonate + o-Iodoaniline | Cs₂CO₃, DMF, 100 °C | N-(2-Iodophenyl)-N'-cyano-S-methylisothiourea | beilstein-journals.org |
| 2 | N-(2-Iodophenyl)-N'-cyano-S-methylisothiourea + Piperidine | EtOH, reflux | N'-(2-Iodophenyl)-N-cyanopiperidine-1-carboximidamide | beilstein-journals.orggoogle.com |
| 3 | N'-(2-Iodophenyl)-N-cyanopiperidine-1-carboximidamide | CuI, 2,2'-biimidazole, Cs₂CO₃, DMF, 80 °C | 2-(Piperidin-1-yl)-1H-benzo[d]imidazole-1-carbonitrile | beilstein-journals.orggoogle.com |
Role in the Design of Bioactive Molecules
The structural components of this compound make it an attractive scaffold for the design and synthesis of new bioactive molecules. The piperidine ring is a common feature in many approved drugs, often contributing to improved potency and pharmacokinetic profiles, while the carboximidamide and cyano functionalities offer multiple points for chemical modification and interaction with biological targets.
While direct examples of target-oriented synthesis commencing from this compound are not extensively documented, the utility of related piperidine carboxamide and piperine-carboximidamide scaffolds is well-established in drug discovery. nih.govnih.gov For instance, novel piperine-carboximidamide hybrids have been designed and synthesized as multi-targeted agents with antiproliferative activity against various cancer cell lines. nih.gov These compounds have shown inhibitory activity against targets such as the epidermal growth factor receptor (EGFR), BRAF kinase, and cyclin-dependent kinase 2 (CDK2). nih.gov The design of these molecules leverages the favorable structural features of the piperidine and carboximidamide moieties to achieve specific interactions with the target proteins. nih.gov This suggests a strong potential for the this compound scaffold to be similarly employed in target-oriented synthesis programs aimed at discovering new therapeutic agents.
The cyanoguanidine and piperidine motifs present in this compound are found in various compounds developed as enzyme inhibitors and receptor modulators. For example, a series of N-alkyl-N'-pyridyl-N"-cyanoguanidines have been investigated as potential bioisosteres of hypotensive N-alkyl-N'-pyridylthioureas, demonstrating that the cyanoguanidine group can be a key element for biological activity. researchgate.net Furthermore, piperidine carboxamides have been successfully developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), a target for pain management. nih.gov
In another example, novel piperine-carboximidamide hybrids were designed as inhibitors of EGFR, BRAFV600E, and CDK2, with some derivatives showing significant antiproliferative action against several cancer cell lines. nih.gov These findings highlight the value of the carboximidamide functional group in designing enzyme inhibitors. Given these precedents, derivatives of this compound represent a promising class of compounds for screening and development as novel enzyme inhibitors and receptor modulators in various therapeutic areas.
Table 3: Bioactive Molecules with Related Structural Motifs
| Compound Class | Target(s) | Therapeutic Area | Key Structural Motif | Reference |
| Piperine-carboximidamide hybrids | EGFR, BRAFV600E, CDK2 | Oncology | Carboximidamide | nih.gov |
| Piperidine carboxamides | TRPV1 | Pain | Piperidine carboxamide | nih.gov |
| N-alkyl-N'-pyridyl-N"-cyanoguanidines | Vascular relaxation | Hypertension | Cyanoguanidine | researchgate.net |
Precursor in Materials Science Applications
The parent compound, cyanoguanidine (also known as dicyandiamide), is widely used in materials science as a curing agent for epoxy resins and as a flame retardant. nih.govebi.ac.uk This utility stems from the reactivity of its functional groups, which can participate in polymerization and cross-linking reactions. nih.gov
More advanced applications of cyanoguanidine derivatives are emerging in the field of coordination chemistry and materials science. For instance, cyanoguanidine can act as a ligand, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). mdpi.com A study on solvent-induced cobalt(II) cyanoguanidine bromides demonstrated the formation of distinct crystal structures with interesting optical and magnetic properties. mdpi.com In these structures, the cyanoguanidine molecule acts as a bridging ligand, connecting metal centers through its cyano and imine nitrogen atoms. mdpi.com
The introduction of a piperidine ring, as in this compound, could be used to modulate the properties of such materials. The bulky and flexible piperidine group could influence the packing of the crystal lattice, leading to new framework topologies and potentially altering the electronic and magnetic behavior of the resulting coordination polymers. This suggests that this compound could serve as a valuable precursor for the rational design of novel functional materials with tailored properties.
Potential for Integration into Polymer Science
The chemical compound this compound is identified by chemical suppliers as a "Polymer Science Material Building Block," which points to its intended utility as a monomer in the synthesis of novel polymers. bldpharm.combldpharm.com The molecular structure possesses reactive sites within the cyanoguanidine functional group—specifically the nitrile (C≡N) and the carboximidamide groups—that present several viable pathways for polymerization.
The presence of amine functionalities in the carboximidamide portion of the molecule suggests its suitability for condensation polymerization. Through reactions with comonomers that are difunctional or polyfunctional, such as dicarboxylic acids or their acyl chloride derivatives, this compound could be integrated into polymer backbones to form, for example, novel polyamides.
Furthermore, the cyano group offers another avenue for polymerization. Nitrile groups are known to undergo addition reactions and can participate in cyclotrimerization, a process that forms highly stable triazine rings. This reaction could be exploited to create cross-linked polymer networks. Polymers featuring triazine linkages are often noted for their high degree of thermal stability and robust mechanical properties.
While specific, documented examples of polymers synthesized directly from this compound are not detailed in available research, its classification and reactive functional groups strongly support its potential for creating new polymeric materials. Further empirical research is necessary to fully explore the polymerization kinetics and characterize the properties of the resulting polymers.
Consideration for Optoelectronic or Functional Material Design
The distinct structural features of this compound make it a compound of interest for the design of functional and optoelectronic materials. The cyanoguanidine moiety is particularly relevant in this context, as its derivatives are precursors in the synthesis of various heterocyclic systems that can display unique electronic and optical properties. mdpi.com
The nitrogen-rich cyanoguanidine group has the capacity to act as a ligand, forming coordination complexes with metal ions. The resulting materials, such as coordination polymers or metal-organic frameworks (MOFs), could potentially exhibit properties like luminescence, which are desirable for optoelectronic applications. In such materials, the piperidine unit could be used to modulate solubility and processability.
From an electronic standpoint, the cyano group is a potent electron-withdrawing group, while the amino groups of the carboximidamide are electron-donating. This configuration creates a "push-pull" system within the molecule. Such an electronic structure is a common design feature in molecules developed for applications in non-linear optics and as components in organic light-emitting diodes (OLEDs).
Although direct experimental data on the optoelectronic properties of this compound or its polymeric derivatives are not presently available, the fundamental characteristics of its functional groups provide a strong rationale for its consideration in this field. The development of new functional materials frequently relies on the strategic combination of molecular building blocks to achieve specific properties. The unique fusion of a piperidine ring and a cyanoguanidine group makes this compound a promising candidate for exploration in the advancement of materials for optoelectronics.
Green Chemistry Principles in N Cyanopiperidine 1 Carboximidamide Research
Development of Sustainable Synthetic Routes
The synthesis of N-cyanopiperidine-1-carboximidamide, a substituted guanidine (B92328), traditionally may involve reagents and solvents with significant environmental, health, and safety concerns. Sustainable synthetic routes focus on mitigating these issues through innovative chemical strategies.
Replacement of Hazardous Reagents in Cyanamide (B42294) Synthesis
The construction of the cyanamide and guanidine functionalities often relies on hazardous reagents. A primary example is the use of cyanogen (B1215507) bromide (BrCN), a highly toxic and volatile compound. rsc.orgnih.gov Green chemistry principles drive the search for safer alternatives. The synthesis of N,N'-disubstituted guanidines can be achieved through cyanamides, but this has traditionally required the use of toxic cyanogen bromide under harsh conditions. rsc.org
Modern approaches have introduced several less hazardous alternatives for the cyanation step, which is crucial for forming the N-cyano intermediate. These alternatives include:
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) : This reagent has been developed as a safer source for the cyano group. researchgate.net
Di(imidazole-1-yl)methanimine : This commercially available guanylating reagent provides a more convenient path to N,N'-disubstituted guanidines through the stepwise displacement of its imidazole (B134444) groups by amines. rsc.org
N-Chlorophthalimide, isocyanides, and amines : A one-pot protocol using these substrates offers a new route for the synthesis of N,N'-disubstituted guanidines. rsc.org
The reaction to form a precursor to this compound would involve the reaction of piperidine (B6355638) with one of these cyanating agents. The choice of reagent significantly impacts the safety and environmental profile of the synthesis.
Table 1: Comparison of Cyanating Reagents
| Reagent | Hazards | Alternative Role/Benefit |
|---|---|---|
| Cyanogen Bromide (BrCN) | Highly toxic, volatile, causes nonspecific symptoms. rsc.orgnih.gov | Effective and traditional reagent. |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Less hazardous than BrCN. | Safer cyano source. researchgate.net |
| Di(imidazole-1-yl)methanimine | Less hazardous than BrCN. | Commercially available, convenient for stepwise synthesis. rsc.org |
| N-Chlorophthalimide/Isocyanide | Less hazardous than BrCN. | Allows for a one-pot synthesis protocol. rsc.org |
Solvent Selection and Minimization in Reaction Design
Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. For reactions involving piperidine derivatives, the selection of an appropriate solvent is crucial for reaction efficiency and sustainability.
Ethanol (B145695) has been identified as a preferable green solvent for the synthesis of substituted piperidines, showing good performance in accelerating reaction rates compared to methanol (B129727), which is toxic. ajgreenchem.com Ethanol is considered environmentally friendly as it can be produced from renewable resources. ajgreenchem.com Water is another highly desirable green solvent due to its non-toxicity, availability, and non-flammability, although the solubility of organic reactants can be a limitation. mdpi.com For the synthesis of this compound, a solvent system that effectively dissolves both piperidine and the cyanating agent while being environmentally benign would be ideal. Research into solvent effects has shown that for some piperidine syntheses, ethanol can be more effective than methanol. ajgreenchem.com The use of solvent-free conditions or minimizing solvent use are also key strategies in green reaction design.
Table 2: Properties of Selected Solvents for Green Synthesis
| Solvent | Green Classification | Key Advantages | Potential Disadvantages |
|---|---|---|---|
| Water | Recommended | Non-toxic, non-flammable, readily available. mdpi.com | Poor solubility for many organic compounds. mdpi.com |
| Ethanol | Recommended | Renewable source, accelerates reaction rates, less toxic than methanol. ajgreenchem.com | Flammable. |
| Methanol | Problematic | Effective solvent. | Toxic. ajgreenchem.com |
| Acetonitrile | Problematic | Can be an effective reaction medium. rsc.org | Toxic, derived from non-renewable resources. |
Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and milder conditions, which reduces energy consumption and waste generation. The synthesis of substituted guanidines like this compound can be significantly improved through catalytic methods.
The direct guanylation of amines with carbodiimides is considered a highly efficient and atom-economical route to N-substituted guanidines. rsc.org Various metal-based and organocatalysts have been developed to facilitate this transformation. Transition-metal-catalyzed N-arylation of guanidines is an important method for creating cyclic guanidines. rsc.org For the synthesis of this compound, which involves the addition of piperidine to a cyanamide or a related precursor, catalysts can play a key role.
Examples of catalytic systems applicable to guanidine synthesis include:
Zinc-based catalysts : Commercially available and inexpensive catalysts like ZnEt₂ have been shown to be effective in guanylation reactions. nih.gov
Palladium catalysts : Pd-catalyzed cascade reactions have been used to synthesize N-acyl-functionalized guanidines. organic-chemistry.org
Lanthanide catalysts : Simple lanthanide amides are highly efficient for the guanylation of amines under mild conditions. organic-chemistry.org
Organocatalysts : Chiral guanidine catalysts have demonstrated high enantioselectivity in various organic reactions. rsc.org
Phase-transfer catalysts : Tetrabutylammonium salts can be used in biphasic conditions for the alkylation of guanidines, allowing for simple workup and purification. epa.gov
The use of a catalyst can reduce the need for harsh reagents and high temperatures, leading to a more sustainable process. For instance, a Ru₁CoNP/HAP surface single-atom alloy catalyst has been developed for the synthesis of piperidine from bio-based furfural, showcasing a green route to the piperidine core. nih.gov
Atom Economy and Process Intensification in this compound Production
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org A high atom economy indicates that less waste is generated.
The atom economy for the synthesis of this compound can be calculated based on the chosen synthetic route. For example, in a hypothetical synthesis reacting piperidine with dicyandiamide:
C₅H₁₁N + C₂H₄N₄ → C₆H₁₁N₅ + CH₄N₂ (Piperidine + Dicyandiamide → this compound + Guanidine)
The atom economy would be calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Maximizing atom economy involves choosing reaction types that are inherently more efficient, such as addition reactions, and minimizing the use of stoichiometric reagents that are not incorporated into the final product. scranton.edu
Process intensification refers to the development of smaller, more efficient, and often safer production processes. This can be achieved through technologies like continuous flow reactors. Continuous flow synthesis offers several advantages, including better temperature control, improved safety for handling hazardous reagents like cyanogen bromide, and the potential for higher yields and purity. researchgate.net The integration of in-line monitoring and separation technologies can further enhance the efficiency and sustainability of the manufacturing process for this compound. researchgate.net
Q & A
Basic Research Questions
Q. What established synthetic routes exist for N-cyanopiperidine-1-carboximidamide, and what analytical methods are required to confirm its purity and structural integrity?
- Methodological Answer: Begin with nucleophilic substitution or condensation reactions involving piperidine derivatives and cyanamide precursors. Purification via recrystallization or column chromatography is critical. Characterize using NMR, NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. Elemental analysis or HRMS should validate stoichiometry . For reproducibility, document solvent systems, reaction temperatures, and catalyst ratios in detail.
Q. How should researchers design controlled experiments to assess the reactivity of this compound under varying conditions (e.g., pH, temperature)?
- Methodological Answer: Use a factorial design to isolate variables (e.g., pH 3–9, 25–80°C). Include negative controls (e.g., inert solvent-only trials) and replicates. Monitor reaction progress via HPLC or TLC. Apply kinetic modeling (e.g., Arrhenius equation for temperature dependence) to derive activation parameters. Report confidence intervals for rate constants .
Q. What spectral databases or reference materials are essential for validating this compound’s spectroscopic data?
- Methodological Answer: Cross-reference with published spectra of structurally analogous carboximidamides (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide ). Use the Cambridge Structural Database (CSD) for crystallographic comparisons. Validate NMR shifts using computational tools (e.g., DFT-based prediction software) .
Advanced Research Questions
Q. What strategies can resolve discrepancies between computational predictions (e.g., DFT-calculated NMR shifts) and experimental spectroscopic data for this compound?
- Methodological Answer: Re-examine solvent effects and conformational dynamics in simulations. Perform variable-temperature NMR to detect rotameric equilibria. Validate computational models using high-level theory (e.g., MP2/cc-pVTZ) and compare with experimental crystal structures (e.g., via SHELXL refinement ). If inconsistencies persist, consider tautomeric forms or non-covalent interactions (e.g., hydrogen bonding) .
Q. How can multi-technique crystallographic approaches (e.g., single-crystal XRD with powder diffraction) address phase purity challenges in this compound synthesis?
- Methodological Answer: Use single-crystal XRD (SHELXL ) to determine the primary structure, then validate phase homogeneity via powder XRD with Rietveld refinement. For polymorphic mixtures, employ differential scanning calorimetry (DSC) to identify thermal transitions. Pair with solid-state NMR to resolve dynamic disorder .
Q. What experimental and theoretical frameworks are suitable for investigating the electronic effects of the cyanoguanidine group in this compound’s reactivity?
- Methodological Answer: Combine Hammett substituent constants () with frontier molecular orbital (FMO) analysis via DFT. Experimentally, probe electrophilicity using nucleophilic trapping agents (e.g., thiols) under controlled conditions. Compare reaction outcomes with non-cyanated analogs to isolate electronic contributions .
Q. How can researchers systematically evaluate conflicting data in the literature regarding this compound’s stability under oxidative conditions?
- Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare degradation pathways across solvents (protic vs. aprotic). Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to design studies that reconcile contradictions, ensuring sample preparation and analytical methods align with prior work .
Methodological Guidance
- For Synthesis Optimization : Use response surface methodology (RSM) to model reaction variables (e.g., catalyst loading, solvent polarity). Validate models with ANOVA and residual analysis .
- For Data Interpretation : Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure qualitative analyses of reaction mechanisms .
- For Peer Review Preparation : Follow standards for reporting crystallographic data (e.g., CIF files with SHELXL refinement parameters ) and spectral validation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
